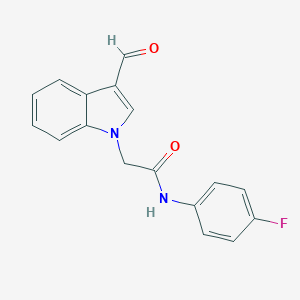
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial properties. This article synthesizes current research findings on its biological activity, including cytotoxicity, molecular interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl group and an indole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicate that this compound exhibits moderate to high antiproliferative activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The presence of the formyl group at the 3-position of the indole framework is crucial for enhancing the interaction with biological receptors, thereby increasing anticancer activity. This suggests that modifications at this position can lead to improved efficacy against cancer cells.
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies have shown that this compound triggers caspase-dependent pathways, particularly through the activation of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity. This pathway is critical for programmed cell death and highlights the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings indicate that it exhibits significant antibacterial effects against various pathogens.
Table 2: Antimicrobial Activity
The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and metabolic stability of the compound, which contributes to its biological activity. Variants of this compound with different substituents at the phenyl ring have been synthesized and tested, demonstrating varying degrees of cytotoxicity and antimicrobial efficacy.
Table 3: SAR Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluorine | Increases potency | |
| Methyl | Moderate effect | |
| Trifluoromethyl | Significant increase |
These findings emphasize the importance of chemical modifications in optimizing the biological activity of indole-based compounds.
科学研究应用
Medicinal Chemistry Applications
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide belongs to the indole derivative family, which is known for various pharmacological properties. The presence of the formyl group and the fluorophenyl moiety enhances its interaction with biological targets, making it a candidate for drug development.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The structural features of this compound may allow it to inhibit tumor growth by interfering with critical cellular pathways. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
The compound's potential antimicrobial activity is another area of interest. Indole derivatives are known to exhibit antibacterial and antifungal effects, potentially disrupting microbial cell membranes or inhibiting essential enzymatic functions . Empirical studies are required to evaluate the specific efficacy of this compound against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their potential impact on activity:
| Structural Feature | Impact on Activity |
|---|---|
| Formyl Group | Enhances binding affinity to biological targets |
| Fluorophenyl Moiety | Improves lipophilicity and metabolic stability |
| Acetamide Linkage | Increases solubility and bioavailability |
Case Studies and Research Findings
Several studies have evaluated compounds similar to this compound, providing insights into its potential applications:
Antitubercular Activity
Research has shown that indole derivatives can exhibit antitubercular activity. For instance, a series of N-substituted indole derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications in the indole structure can lead to improved efficacy .
Antiplasmodial Activity
Studies on related indole compounds have revealed promising antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific substituents has been linked to enhanced activity, indicating that this compound could be explored further in this context .
属性
IUPAC Name |
N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRFXABLADVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













